REACTION_CXSMILES
|
I.[CH3:2][NH:3][C:4](=[NH:7])[S:5][CH3:6].Br[C:9](=[CH:12][O:13]C(C)C)[CH:10]=[O:11].CC#N.C([O-])([O-])=O.[K+].[K+]>O>[CH3:2][N:3]1[C:9]([CH:10]=[O:11])=[CH:12][N:7]=[C:4]1[S:5][CH3:6].[CH3:2][N:3]1[CH:10]=[C:9]([CH:12]=[O:13])[N:7]=[C:4]1[S:5][CH3:6] |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
2.65 g
|
Type
|
reactant
|
Smiles
|
I.CNC(SC)=N
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
BrC(C=O)=COC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 35° C. under N2 for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with CH2Cl2 (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed (0 to 100% EtOAc in hexanes)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC=C1C=O)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.09 g |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC(=C1)C=O)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 284 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
I.[CH3:2][NH:3][C:4](=[NH:7])[S:5][CH3:6].Br[C:9](=[CH:12][O:13]C(C)C)[CH:10]=[O:11].CC#N.C([O-])([O-])=O.[K+].[K+]>O>[CH3:2][N:3]1[C:9]([CH:10]=[O:11])=[CH:12][N:7]=[C:4]1[S:5][CH3:6].[CH3:2][N:3]1[CH:10]=[C:9]([CH:12]=[O:13])[N:7]=[C:4]1[S:5][CH3:6] |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
2.65 g
|
Type
|
reactant
|
Smiles
|
I.CNC(SC)=N
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
BrC(C=O)=COC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 35° C. under N2 for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with CH2Cl2 (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed (0 to 100% EtOAc in hexanes)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC=C1C=O)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.09 g |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC(=C1)C=O)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 284 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |